2-chloro-4-fluoro-N-prop-2-ynylbenzamide
Description
2-Chloro-4-fluoro-N-prop-2-ynylbenzamide is a benzamide derivative featuring a benzene ring substituted with chlorine (position 2) and fluorine (position 4), with an amide group linked to a propargyl (prop-2-ynyl) moiety. This compound’s structure combines electron-withdrawing substituents (Cl, F) with an alkyne-functionalized side chain, which may influence its physicochemical properties, reactivity, and biological interactions.
Properties
IUPAC Name |
2-chloro-4-fluoro-N-prop-2-ynylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFNO/c1-2-5-13-10(14)8-4-3-7(12)6-9(8)11/h1,3-4,6H,5H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCHAYPSJRYFXME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)C1=C(C=C(C=C1)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The following table summarizes key structural differences between 2-chloro-4-fluoro-N-prop-2-ynylbenzamide and related benzamide derivatives:
Key Observations:
Benzamide Core Modifications :
- The target compound shares the 2-Cl, 4-F substitution pattern with 2-chloro-N-(2-chloropyridin-3-yl)-4-fluorobenzamide and 2-chloro-4-fluoro-N-phenylbenzamide . However, replacing the pyridinyl or phenyl group with a propargyl moiety introduces steric and electronic differences. The propargyl group’s linear alkyne structure may enhance rigidity or influence hydrogen-bonding interactions compared to aromatic substituents.
Nitro-substituted analogs (e.g., ) exhibit strong electron-withdrawing effects, which could enhance electrophilic reactivity or alter binding affinity compared to the fluoro group in the target compound.
Amide Nitrogen Modifications :
- The propargyl group in the target compound contrasts with bulkier substituents like benzothiazolyl-phenyl ( ) or pyridinyl ( ). Smaller substituents like propargyl may improve membrane permeability but reduce target specificity.
Solubility and Stability:
- The propargyl group in the target compound introduces a polarizable alkyne bond, which may moderately enhance solubility in organic solvents compared to purely aromatic substituents (e.g., phenyl or benzothiazolyl groups) .
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